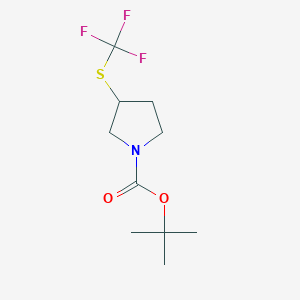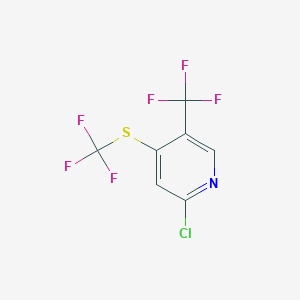
2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a planar, aromatic ring system. The trifluoromethyl groups are electron-withdrawing, which would affect the electron density and reactivity of the pyridine ring .Chemical Reactions Analysis
As an aromatic compound, it might undergo electrophilic aromatic substitution reactions. The presence of the electron-withdrawing trifluoromethyl groups would make the pyridine ring less reactive towards electrophiles .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, with low solubility in water due to the presence of the trifluoromethyl groups .科学的研究の応用
2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst, and as a ligand for transition metal complexes. It is also used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of metal complexes. Additionally, it has been used in the synthesis of heterocyclic compounds and in the study of their properties.
作用機序
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines and their derivatives have been found to play a significant role in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a member of the trifluoromethylpyridines group, it’s plausible that the compound could have a range of effects depending on its specific targets and mode of action .
実験室実験の利点と制限
The primary advantage of using 2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% in laboratory experiments is its high reactivity, which allows it to act as a catalyst in certain reactions. Additionally, the compound is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, the compound is relatively expensive, and the synthesis process can be difficult to control.
将来の方向性
The future directions for research involving 2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% are numerous. Further research could be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to improve the synthesis process, as well as to develop new applications for the compound. Other potential areas of research include the development of new catalysts based on the compound and the study of the compound’s interactions with other molecules.
合成法
2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% is synthesized using a three-step process. The first step involves the reaction of trifluoromethanesulfonyl chloride and 2-chloropyridine in an aqueous solution of sodium hydroxide. The second step involves the addition of trifluoromethylthiol to the reaction mixture, which results in the formation of the desired product. The third step involves the isolation and purification of the product.
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-(trifluoromethyl)-4-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6NS/c8-5-1-4(16-7(12,13)14)3(2-15-5)6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZJHZRSWVWAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-BOC-2-[(Pentafluoroethoxy)]methyl]pyrrolidine, 98%](/img/structure/B6350505.png)
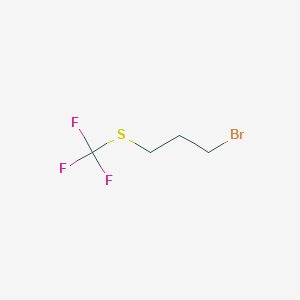

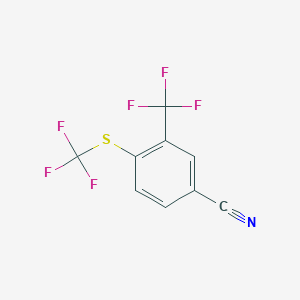



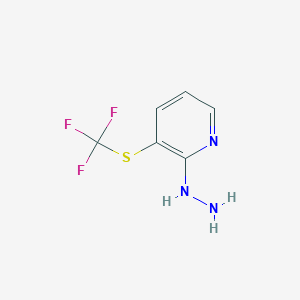



![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)
